

Application Notes and Protocols: Knoevenagel Condensation of 4-Chloroquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190

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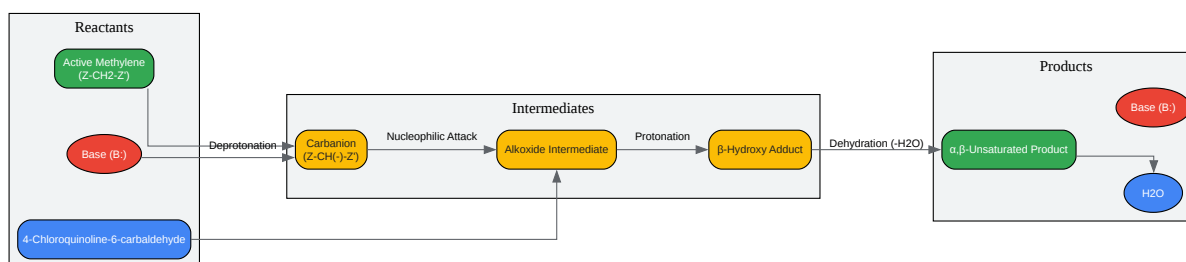
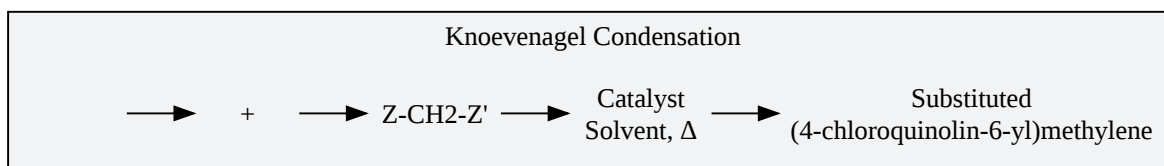
Introduction

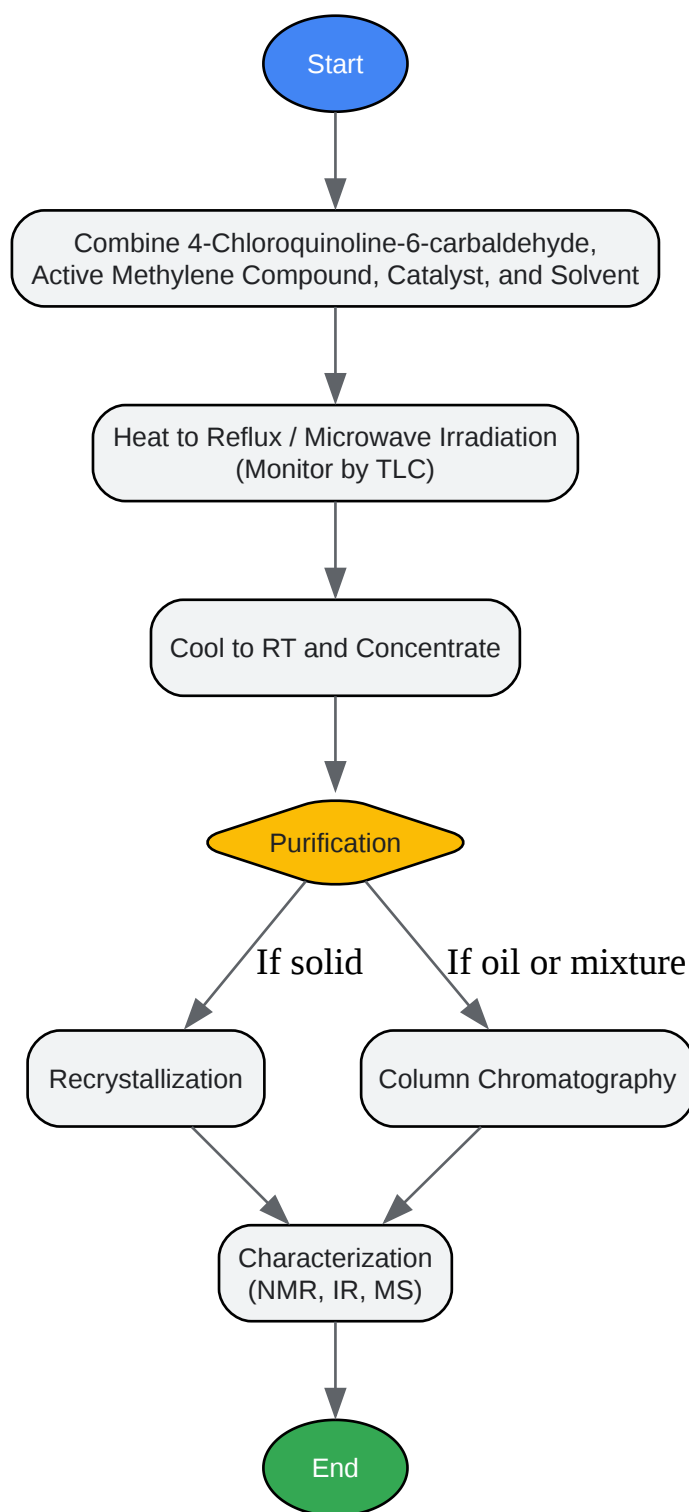
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[2] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β -unsaturated product.[2] This reaction is particularly valuable for the synthesis of diverse molecular libraries for drug discovery.

This document provides detailed application notes and protocols for the Knoevenagel condensation of **4-Chloroquinoline-6-carbaldehyde** with various active methylene compounds. The resulting vinylquinolines are of significant interest as intermediates for the synthesis of novel bioactive molecules.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of **4-Chloroquinoline-6-carbaldehyde** is depicted below:





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References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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